REACTION_CXSMILES
|
[F:1][C:2]([F:15])([F:14])[S:3]([O:6]S(C(F)(F)F)(=O)=O)(=[O:5])=[O:4].[N:16]1([C:22]2[CH:23]=[C:24](O)[CH:25]=[CH:26][CH:27]=2)[CH2:21][CH2:20][O:19][CH2:18][CH2:17]1.C(N(CC)CC)C>ClCCl>[F:1][C:2]([F:15])([F:14])[S:3]([O:6][C:26]1[CH:25]=[CH:24][CH:23]=[C:22]([N:16]2[CH2:17][CH2:18][O:19][CH2:20][CH2:21]2)[CH:27]=1)(=[O:5])=[O:4]
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Name
|
|
Quantity
|
2.18 mL
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
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Name
|
|
Quantity
|
1.54 g
|
Type
|
reactant
|
Smiles
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N1(CCOCC1)C=1C=C(C=CC1)O
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Name
|
|
Quantity
|
3.59 mL
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Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
10 mL
|
Type
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solvent
|
Smiles
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ClCCl
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Control Type
|
UNSPECIFIED
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Setpoint
|
-10 °C
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Type
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CUSTOM
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Details
|
The mixture is stirred at −10° C. for 30 min
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at 0° C. for 30 min
|
Duration
|
30 min
|
Type
|
WASH
|
Details
|
It is washed successively with 10% strength sodium bicarbonate solution, water and saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue is dried under high vacuum
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(S(=O)(=O)OC1=CC(=CC=C1)N1CCOCC1)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |